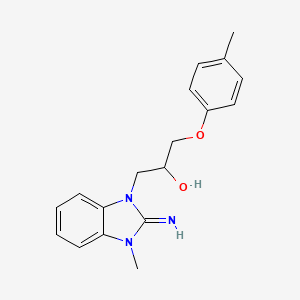![molecular formula C20H18BrN3O3 B11616887 Ethyl 4-{[4-(acetylamino)phenyl]amino}-6-bromoquinoline-3-carboxylate](/img/structure/B11616887.png)
Ethyl 4-{[4-(acetylamino)phenyl]amino}-6-bromoquinoline-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE is a synthetic organic compound belonging to the quinoline family Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and anticancer agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized using a Friedländer synthesis, which involves the condensation of an o-aminoacetophenone with an aldehyde or ketone under acidic or basic conditions.
Acetamidation: The acetamidophenyl group can be introduced through a nucleophilic substitution reaction, where an acetamidophenylamine reacts with the brominated quinoline intermediate.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a dehydrating agent like sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in the acetamidophenyl moiety can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The quinoline ring can be oxidized to form quinoline N-oxide using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Common Reagents and Conditions
Bromination: N-bromosuccinimide (NBS), azobisisobutyronitrile (AIBN)
Reduction: Hydrogen gas, palladium catalyst
Oxidation: m-chloroperbenzoic acid (m-CPBA)
Major Products Formed
Substitution: Various substituted quinoline derivatives
Reduction: Aminoquinoline derivatives
Oxidation: Quinoline N-oxide derivatives
Wissenschaftliche Forschungsanwendungen
ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimalarial, antibacterial, and anticancer agent due to its quinoline core.
Biological Research: Used as a probe to study biological pathways and interactions involving quinoline derivatives.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex quinoline-based compounds.
Material Science: Investigated for its potential use in organic electronics and photonics due to its unique electronic properties.
Wirkmechanismus
The mechanism of action of ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes and receptors involved in cellular processes, such as DNA gyrase in bacteria or topoisomerase in cancer cells.
Pathways: The compound may inhibit the replication of DNA or RNA, leading to the death of bacterial or cancer cells. It can also interfere with the electron transport chain in malaria parasites, leading to their death.
Vergleich Mit ähnlichen Verbindungen
ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE can be compared with other quinoline derivatives:
Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.
Quinoline N-oxide: An oxidized form of quinoline with different chemical properties and applications.
Ethyl 6-bromoquinoline-3-carboxylate: A simpler derivative without the acetamidophenyl group, used in different chemical reactions.
Conclusion
ETHYL 6-BROMO-4-[(4-ACETAMIDOPHENYL)AMINO]QUINOLINE-3-CARBOXYLATE is a versatile compound with significant potential in medicinal chemistry, biological research, and material science. Its unique chemical structure allows it to undergo various reactions and interact with specific molecular targets, making it a valuable tool in scientific research.
Eigenschaften
Molekularformel |
C20H18BrN3O3 |
|---|---|
Molekulargewicht |
428.3 g/mol |
IUPAC-Name |
ethyl 4-(4-acetamidoanilino)-6-bromoquinoline-3-carboxylate |
InChI |
InChI=1S/C20H18BrN3O3/c1-3-27-20(26)17-11-22-18-9-4-13(21)10-16(18)19(17)24-15-7-5-14(6-8-15)23-12(2)25/h4-11H,3H2,1-2H3,(H,22,24)(H,23,25) |
InChI-Schlüssel |
WGYJLPUCRUIFGM-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN=C2C=CC(=CC2=C1NC3=CC=C(C=C3)NC(=O)C)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-bromo-N-{(Z)-{[2-(3,4-dimethoxyphenyl)ethyl]amino}[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}benzenesulfonamide](/img/structure/B11616810.png)
![5-chloro-N'-[(3Z)-1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-hydroxybenzohydrazide](/img/structure/B11616812.png)
![6-(4-nitrophenyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11616828.png)
![2-[2-(3-methoxyphenoxy)ethylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B11616832.png)
![1-[4-(2-Chlorobenzyl)piperazin-1-yl]-3-phenylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11616833.png)

![Ethyl {[3-cyano-4-(2-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinolin-2-yl]sulfanyl}acetate](/img/structure/B11616844.png)
![N-(4-bromophenyl)-2-{[3-cyano-4-(2-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}acetamide](/img/structure/B11616847.png)
![N-(3,5-Dimethylphenyl)-2-[N-(2,3-dimethylphenyl)benzenesulfonamido]acetamide](/img/structure/B11616851.png)
![N-(ethoxymethyl)-N-(2-ethyl-6-methylphenyl)-2-[2-(4-methoxyphenyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B11616860.png)

![N-benzyl-7-[2-(2-hydroxyethoxy)ethyl]-6-imino-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616872.png)
![7-butan-2-yl-6-imino-13-methyl-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11616875.png)
![Ethyl 6'-amino-5'-cyano-1-(2-ethoxy-2-oxoethyl)-2'-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3'-carboxylate](/img/structure/B11616885.png)
